1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride
Description
1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine hydrochloride is a fluorinated cyclohexylamine derivative characterized by a difluoromethyl (-CF₂H) substituent at the 4-position of the cyclohexane ring and a methylamine group (-CH₂NHCH₃) at the 1-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and agrochemical research. Suppliers such as TAIZHOU SHASIN PHARMACHEM CO., LTD and Sandoo Pharmaceuticals () highlight its industrial relevance. Its structural uniqueness lies in the combination of lipophilic fluorinated groups and the amine moiety, which may influence receptor binding and metabolic stability.
Properties
IUPAC Name |
1-[4-(difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2N.ClH/c1-12-6-7-2-4-8(5-3-7)9(10)11;/h7-9,12H,2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXFIAMTIXTUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCC(CC1)C(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride involves several steps, primarily focusing on the introduction of the difluoromethyl group. One common method includes the use of difluoromethylation reagents to introduce the CF2H group onto a cyclohexyl precursor. This process can be achieved through various routes, including electrophilic, nucleophilic, and radical difluoromethylation . Industrial production methods often employ metal-based catalysts to facilitate the transfer of the CF2H group to the desired position on the cyclohexyl ring .
Chemical Reactions Analysis
1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the cyclohexyl ring.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Fluorinated Cyclohexylamine Derivatives
Key Compounds :
- 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride (): Replaces -CF₂H with -CF₃, increasing lipophilicity and electron-withdrawing effects.
- 1-[(1R,3r,5S)-9,9-Difluorobicyclo[3.3.1]nonan-3-yl]methanamine hydrochloride (): Bicyclic scaffold with difluoromethyl groups, offering enhanced conformational rigidity.
Table 1: Fluorinated Cyclohexylamine Derivatives
| Compound Name | Substituent(s) | Molecular Weight | Fluorine Count | Key Feature(s) |
|---|---|---|---|---|
| Target Compound | 4-CF₂H, 1-CH₂NHCH₃ | 229.70 g/mol | 2 | Balanced lipophilicity |
| 1-(Trifluoromethyl)cyclohexan-1-amine | 1-CF₃ | 193.62 g/mol | 3 | Higher lipophilicity |
| Bicyclo[3.3.1]nonane derivative | Bicyclic + 9,9-CF₂ | 237.70 g/mol | 2 | Rigid spatial arrangement |
Key Findings :
Heterocyclic Variants
Key Compounds :
Table 2: Heterocyclic Derivatives
| Compound Name | Core Structure | Molecular Weight | Fluorine Count | Key Feature(s) |
|---|---|---|---|---|
| Target Compound | Cyclohexane | 229.70 g/mol | 2 | Non-aromatic scaffold |
| Pyridine derivative | Pyridine | 231.07 g/mol | 2 | Aromaticity enhances binding |
| Pyrimidine derivative | Pyrimidine | 209.60 g/mol | 2 | Planar heterocycle for H-bonding |
Key Findings :
Aromatic Amine Derivatives
Key Compounds :
Table 3: Aromatic Amine Derivatives
| Compound Name | Substituent(s) | Molecular Weight | Key Feature(s) |
|---|---|---|---|
| Target Compound | Cyclohexyl, CF₂H, CH₃ | 229.70 g/mol | Lipophilic, non-aromatic |
| 4-(2-Methoxyphenoxy)benzylamine | Benzyl, OMe, OPh | 277.75 g/mol | Polar substituents for solubility |
| N-(2,4-Dichlorobenzyl)hydroxylamine | Cl₂, hydroxylamine | 228.50 g/mol | Electrophilic for covalent binding |
Key Findings :
Pharmaceutical Amines
Key Compounds :
Table 4: Pharmaceutical Amines
| Compound Name | Core Structure | Molecular Weight | Therapeutic Use |
|---|---|---|---|
| Target Compound | Cyclohexylamine | 229.70 g/mol | Under investigation |
| Diphenhydramine HCl | Benzhydryl ether | 291.82 g/mol | Antihistamine, sedative |
| Dopamine HCl | Phenethylamine | 189.64 g/mol | Neurotransmitter |
Biological Activity
1-[4-(Difluoromethyl)cyclohexyl]-N-methylmethanamine;hydrochloride, often referred to as the difluoromethyl derivative of cyclohexylamine, is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including in vitro studies, metabolic stability assessments, and potential therapeutic applications.
- Molecular Formula : C9H18ClF2N
- Molecular Weight : 213.69 g/mol
- IUPAC Name : this compound
The biological activity of 1-[4-(difluoromethyl)cyclohexyl]-N-methylmethanamine is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies suggest that the difluoromethyl group enhances lipophilicity and may influence the compound's permeability across biological membranes, potentially improving its bioavailability.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes. In vitro assays have shown significant inhibition zones against Gram-positive and Gram-negative bacteria.
2. Neuropharmacological Effects
Studies have explored the compound's effects on neurotransmitter systems, particularly its potential as a modulator of serotonin and norepinephrine receptors. This could position it as a candidate for treating mood disorders or anxiety, although further research is needed to elucidate its efficacy and safety profile.
3. Metabolic Stability
The metabolic stability of 1-[4-(difluoromethyl)cyclohexyl]-N-methylmethanamine has been evaluated using liver microsomal assays across different species (mouse, rat, dog, cynomolgus monkey, and human). Results indicate moderate to stable metabolic clearance rates, suggesting that the incorporation of difluoromethyl groups may enhance metabolic stability compared to non-fluorinated analogs.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers assessed the antimicrobial properties of various cycloalkyl derivatives, including 1-[4-(difluoromethyl)cyclohexyl]-N-methylmethanamine. The compound demonstrated significant activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value indicating effective bacterial inhibition at low concentrations .
Case Study 2: Neuropharmacological Assessment
In another investigation focusing on neuropharmacological properties, the compound was tested for its ability to modulate serotonin receptor activity in vitro. The findings suggested that it could act as a partial agonist at certain serotonin receptor subtypes, which may contribute to its potential antidepressant effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H18ClF2N |
| Molecular Weight | 213.69 g/mol |
| Antimicrobial Activity | Effective against Gram+/- bacteria |
| Metabolic Stability | Moderate to stable across species |
| Neuropharmacological Effects | Modulates serotonin receptors |
Q & A
Q. SAR strategies include :
- Substituent Variation : Synthesize analogs with trifluoromethyl (-CF) or chloromethyl (-CHCl) groups to compare electronegativity and steric effects .
- Computational Modeling : Density Functional Theory (DFT) to calculate electrostatic potential maps, identifying regions for functionalization (e.g., adding hydroxyl groups for H-bonding) .
- In Vivo Correlation : Test analogs in rodent models to link cyclohexyl ring conformation (chair vs. boat) to bioavailability and target engagement .
Basic: What analytical methods are used to assess purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (220 nm) to quantify impurities (<0.5% area) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via LC-MS to detect hydrolysis or oxidation products .
- Karl Fischer Titration : Measure residual water content (<1% w/w) in the crystalline hydrochloride form .
Advanced: How should researchers address conflicting data on the compound’s pharmacokinetic (PK) profile?
Q. Resolution strategies :
- Species-Specific Metabolism : Compare hepatic microsome stability (e.g., human vs. rat) to identify cytochrome P450-mediated degradation .
- Formulation Adjustments : Use lipid-based nanoparticles to enhance oral absorption if low is observed .
- Tracer Studies : Radiolabel the difluoromethyl group (e.g., F) for PET imaging to track tissue distribution in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
